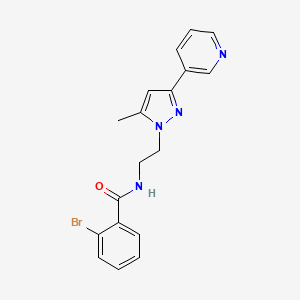

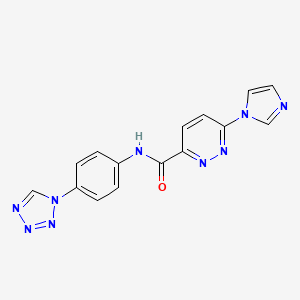

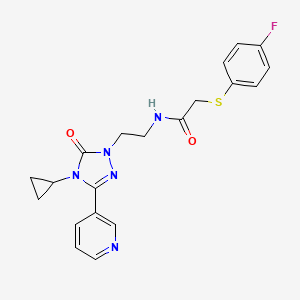

![molecular formula C8H7N3O2 B2966593 Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate CAS No. 53902-64-0](/img/structure/B2966593.png)

Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate” is a chemical compound with the CAS Number: 53902-64-0 . It has a molecular weight of 177.16 and its IUPAC name is "methyl pyrazolo [1,5-a]pyrazine-3-carboxylate" .

Synthesis Analysis

A paper introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis

The Inchi Code of “this compound” is 1S/C8H7N3O2/c1-13-8 (12)6-4-10-11-3-2-9-5-7 (6)11/h2-5H,1H3 .科学的研究の応用

Synthesis and Characterization

Structural and Spectral Investigations : Research has been conducted on pyrazole-4-carboxylic acid derivatives, focusing on their synthesis, structural, spectral, and theoretical studies. For example, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was achieved through cyclocondensation, followed by basic hydrolysis, and characterized using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. These studies provide insights into the molecular structure and properties of such compounds (Viveka et al., 2016).

Green Synthesis Approaches : Efforts have been made to develop solvent-free, environmentally friendly synthesis methods for pyrazole derivatives. For instance, pyrano[2,3-c]-pyrazoles were synthesized using a one-pot method without solvents, highlighting a sustainable approach to synthesizing such compounds (Al-Matar et al., 2010).

Biological Applications and Potency

Cytotoxicity and Potential Anticancer Activity : Some studies have explored the cytotoxicity and potential anticancer activities of pyrazole derivatives. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential for these compounds in cancer therapy (Hassan et al., 2014).

Enzyme Inhibition : Research into 1,2,3-triazole derivatives synthesized from pyrazole-4-carbaldehyde showed that these compounds could inhibit 5α-reductase and aromatase, enzymes relevant in steroid hormone metabolism and certain cancers. This indicates potential applications in treating hormone-related conditions (El-Naggar et al., 2020).

Novel Synthetic Pathways and Chemical Properties

- Synthesis of Novel Analogues : The synthesis of novel analogues like 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, showcases the diversity of pyrazole derivatives that can be synthesized and their potential applications in medicinal chemistry, although this particular compound did not possess antiviral activity (Ehler et al., 1977).

作用機序

Target of Action

Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets, leading to various biological activities

Biochemical Pathways

Pyrrolopyrazine derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Pyrrolopyrazine derivatives, which this compound is a part of, have shown various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

特性

IUPAC Name |

methyl pyrazolo[1,5-a]pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-11-3-2-9-5-7(6)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJOSLTYQGWJBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NC=CN2N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

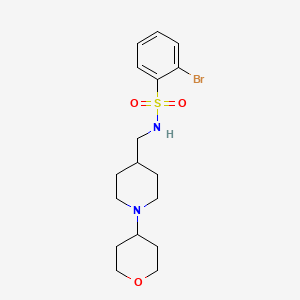

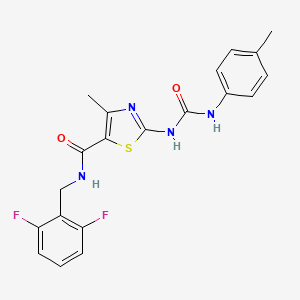

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)

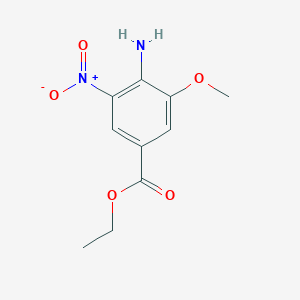

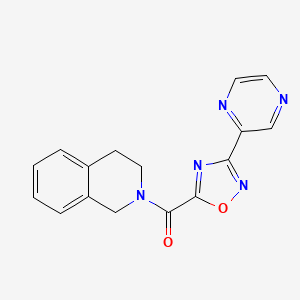

![3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2966517.png)

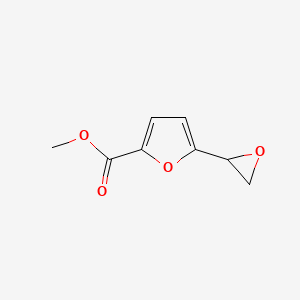

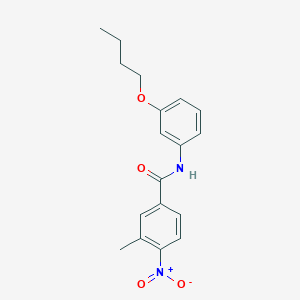

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2966521.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2966527.png)